![molecular formula C9H17ClN2O2 B2634013 Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride CAS No. 1461707-06-1](/img/structure/B2634013.png)

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride is a synthetic organic compound belonging to the class of heterocyclic compounds

Mechanism of Action

Target of Action

Similar compounds have been found to interact with sigma-2 receptors , which are proteins linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Mode of Action

Compounds with similar structures have been found to interact selectively with sigma-2 receptors .

Biochemical Pathways

Sigma-2 receptors, which similar compounds have been found to interact with, are present in the endoplasmic reticulum (er) and lysosomes where they bind to cholesterol . This suggests that Ethyl Octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Hydrochloride could potentially affect pathways related to cholesterol metabolism and transport .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its potential interaction with sigma-2 receptors , it could potentially influence a variety of cellular processes, including those related to cholesterol metabolism and transport .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .

Biochemical Analysis

Biochemical Properties

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may impact cell signaling pathways, thereby influencing various cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, further influencing cellular processes . The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the overall metabolic state of cells . Understanding these interactions is crucial for elucidating the compound’s biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization . The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its function, as it may interact with different biomolecules in various subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The initial step involves the cyclization of a suitable precursor, such as an amino acid derivative, to form the pyrrole ring. This can be achieved through a condensation reaction using reagents like acetic anhydride and a catalytic amount of acid.

Formation of the Piperidine Ring: The next step involves the reduction of the intermediate product to form the piperidine ring. This can be done using hydrogenation in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using reagents like sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.

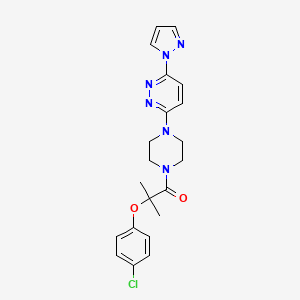

Comparison with Similar Compounds

Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

Ethyl pyrrolo[3,4-c]pyrrole-2-carboxylate: Lacks the octahydro modification, resulting in different chemical properties and reactivity.

Methyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in solubility and reactivity.

Octahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters and amides.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name |

ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-10-4-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWBPUGNQFNJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC2CNCC2C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-methyl-N-[2-oxo-2-[2-[2-[3-(trifluoromethyl)phenoxy]acetyl]hydrazinyl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2633931.png)

![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2633932.png)

![(1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride](/img/structure/B2633938.png)

amine](/img/structure/B2633940.png)

![2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2633947.png)